"2,4-Bis[(trifluoromethyl)sulfanyl]phenol" CAS number 923105-19-5
"2,4-Bis[(trifluoromethyl)sulfanyl]phenol" CAS number 923105-19-5
CAS Number: 923105-19-5 Formula: C₈H₄F₆OS₂ Molecular Weight: 294.24 g/mol [1]
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[2][3][4] 2,4-Bis[(trifluoromethyl)sulfanyl]phenol (CAS 923105-19-5) represents a high-value scaffold characterized by the presence of two trifluoromethylthio (-SCF₃) groups. These moieties are often termed "super-lipophilic" substituents, offering a Hansch
This technical guide analyzes the physicochemical architecture, synthetic pathways, and pharmacological utility of this molecule. It is primarily utilized as a lipophilic protonophore intermediate in the development of anthelmintics, antibacterial agents, and agrochemicals where membrane disruption is the desired mechanism of action.
Physicochemical Architecture
The potency of this molecule stems from the synergy between the phenolic hydroxyl group and the electron-withdrawing, lipophilic -SCF₃ substituents.
The "Super-Lipophilic" Effect
The -SCF₃ group is a bioisostere of the -CF₃ group but with distinct advantages. The insertion of the sulfur atom increases the lipophilicity and alters the electronic properties (Hammett constants) without introducing the steric bulk associated with larger alkyl chains.
Table 1: Comparative Substituent Parameters
| Substituent | Hansch | Hammett | Field Effect (F) | Resonance (R) |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| -Cl | 0.71 | 0.23 | 0.42 | -0.19 |
| -CF₃ | 0.88 | 0.54 | 0.38 | 0.16 |
| -SCF₃ | 1.44 | 0.50 | 0.36 | 0.14 |
Note: The significantly higher
Intramolecular Dynamics
The ortho-substitution (2-position) facilitates an intramolecular hydrogen bond between the phenolic proton and the sulfur or fluorine atoms of the -SCF₃ group. This "masking" of the polar hydroxyl group further enhances membrane permeability, a critical feature for passive transport.
Synthetic Methodology
Synthesis of 2,4-bis[(trifluoromethyl)sulfanyl]phenol requires electrophilic trifluoromethylthiolation. Traditional nucleophilic methods (using AgSCF₃) are often unsuitable for electron-rich phenols due to oxidation issues. The modern, scalable approach utilizes shelf-stable electrophilic reagents.[5]
Protocol: Electrophilic Aromatic Substitution ( )
Reagent of Choice: N-Trifluoromethylthiosaccharin or N-Trifluoromethylsulfanylaniline (PhNHSCF₃). Catalyst: Lewis Acid (FeCl₃) or Brønsted Acid (TfOH).
Step-by-Step Workflow
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Activation: The electrophilic reagent is activated by the Lewis acid, generating a highly reactive [SCF3]+ equivalent.
-
Regioselectivity Control:
-
First Addition: The phenol directs the first -SCF₃ group to the para position (4-position) due to steric freedom and electronic activation.
-
Second Addition: The 4-SCF₃-phenol intermediate, though deactivated, still retains sufficient nucleophilicity at the ortho position (2-position) to accept a second electrophile under forcing conditions or controlled stoichiometry (2.2 equivalents).
-
-
Workup: Quenching with NaHCO₃ followed by extraction with dichloromethane.
Synthetic Pathway Visualization
Figure 1: Stepwise electrophilic trifluoromethylthiolation strategy ensuring regioselective 2,4-functionalization.
Medicinal Chemistry Applications
Mechanism of Action: Proton Uncoupling
The primary pharmacological utility of 2,4-bis[(trifluoromethyl)sulfanyl]phenol lies in its ability to act as a protonophore.
-
Protonation: In the acidic intermembrane space (IMS) of mitochondria (or periplasm of bacteria), the molecule exists in its neutral, protonated form (Ph-OH).
-
Permeation: Due to the high lipophilicity conferred by the two -SCF₃ groups, the neutral molecule diffuses rapidly across the inner mitochondrial membrane.
-
Deprotonation: Upon reaching the mitochondrial matrix (alkaline pH), the phenolic proton dissociates (Ph-O⁻). The negative charge is delocalized by the electron-withdrawing -SCF₃ groups, stabilizing the anion.
-
Return: The anion, shielded by the bulky lipophilic groups, diffuses back to the IMS, dissipating the electrochemical gradient (
) required for ATP synthesis.
Biological Pathway Visualization
Figure 2: The proton shuttle mechanism. The 2,4-bis-SCF3 substitution pattern stabilizes the anionic form while maintaining lipophilicity for membrane transit.
Handling & Safety Profile
While specific toxicological data for this CAS is proprietary to intermediate manufacturers, its structural class dictates the following safety protocols.
Table 2: Hazard Identification & Safety Protocols
| Hazard Category | Description | Mitigation Strategy |
| Acute Toxicity | Uncouplers are toxic by ingestion/inhalation. May cause hyperthermia and metabolic acidosis. | Work in a fume hood. Do not inhale dust/mist. |
| Skin/Eye Irritant | Phenolic compounds are corrosive/irritating.[6] | Wear nitrile gloves (double gloving recommended) and safety goggles. |
| Thermal Decomposition | Combustion releases HF (Hydrofluoric Acid), SOx, and COx. | Do not autoclave. In case of fire, use dry chemical or CO₂. Avoid water if possible to prevent HF runoff. |
| Storage | Hygroscopic and light-sensitive. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes the lipophilicity parameters for -SCF₃ vs -CF₃).
-
Jereb, M., & Gosak, K. (2015).[7] Acid-promoted direct electrophilic trifluoromethylthiolation of phenols.[5][7][8][9] Organic & Biomolecular Chemistry, 13(10), 3103-3115.[7] Link
-
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-stable electrophilic trifluoromethylthiolating reagents: A brief review. Accounts of Chemical Research, 48(5), 1227-1236. Link
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PubChem Compound Summary. (2024). 2,4-Bis(trifluoromethyl)phenol (Analogous Structure/Class Reference).[10][11] National Center for Biotechnology Information. Link
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Barbero, H., et al. (2020). Establishing Cation and Radical Donor Ability Scales of Electrophilic F, CF3, and SCF3 Transfer Reagents. Accounts of Chemical Research. Link
Sources
- 1. 923105-19-5|2,4-Bis[(trifluoromethyl)sulfanyl]phenol|BLD Pharm [bldpharm.com]
- 2. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
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- 6. orcinol dimethyl ether, 4179-19-5 [thegoodscentscompany.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 2,4-Bis(trifluoromethyl)phenol | C8H4F6O | CID 19049902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
